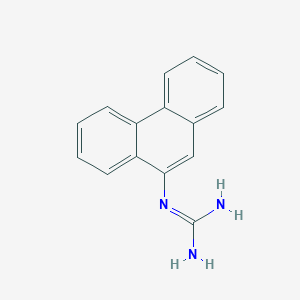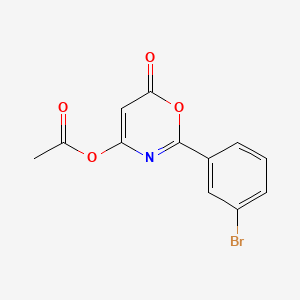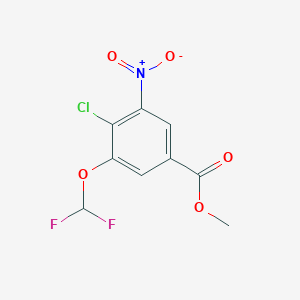![molecular formula C13H16N4O3 B13987062 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole CAS No. 126930-63-0](/img/structure/B13987062.png)
1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a morpholine ring attached to a benzimidazole core, which is further substituted with a nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Morpholine Ring: The final step involves the alkylation of the nitrated benzimidazole with morpholine under basic conditions, typically using potassium carbonate as a base and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Reduction: 4-(2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethyl)morpholine
Substitution: Various halogenated or alkylated derivatives
Oxidation: Oxidized benzimidazole derivatives
Aplicaciones Científicas De Investigación
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components . The benzimidazole core can bind to DNA grooves, inhibiting DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
Etonitazene: A benzimidazole derivative with potent analgesic properties.
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric acid-related disorders.
Uniqueness
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is unique due to its combination of a nitro group and a morpholine ring attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
126930-63-0 |
|---|---|
Fórmula molecular |
C13H16N4O3 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
4-[2-(5-nitrobenzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)11-1-2-13-12(9-11)14-10-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
Clave InChI |
RSSIMZHMCQZVMX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


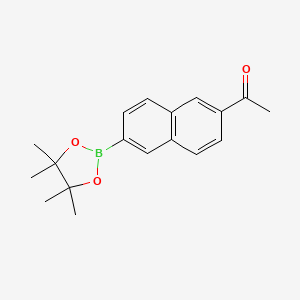
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
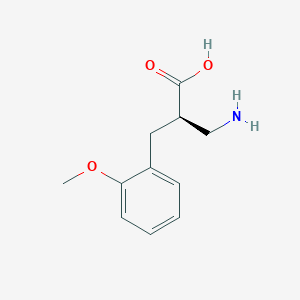
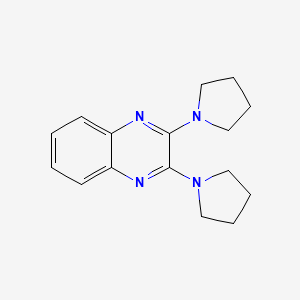
![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
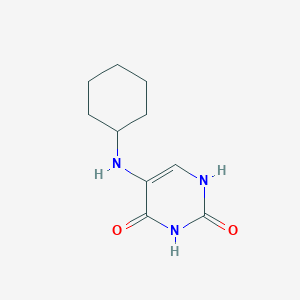
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
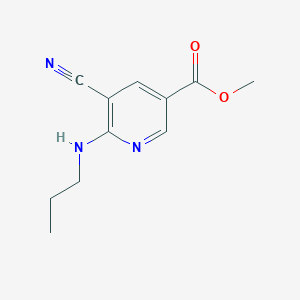
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
